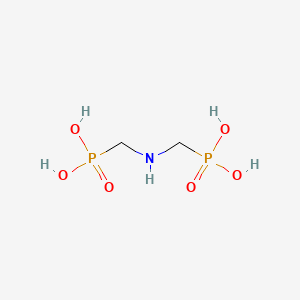
Magnesiumcarbonatehydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesiumcarbonatehydroxide is an inorganic compound with the chemical formula Mg5(CO3)4(OH)2·4H2O. It is a white, crystalline solid that occurs naturally as the mineral hydromagnesite. This compound is known for its stability, reactivity, and solubility, making it valuable in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesiumcarbonatehydroxide can be synthesized through several methods. One common approach involves the reaction of magnesium hydroxide (Mg(OH)2) with carbon dioxide (CO2) in an aqueous solution. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Another method involves the carbonation of magnesium hydroxide slurry. In this process, CO2 is sparged through a suspension of Mg(OH)2 in water, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of natural minerals such as talc. The talc is subjected to carbonation under specific temperature and time conditions to produce various morphologies of this compound . This method allows for the production of the compound on a large scale, making it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesiumcarbonatehydroxide undergoes several types of chemical reactions, including:
Acid-Base Reactions: It reacts with acids to release carbon dioxide and water, forming the corresponding magnesium salt.
Decomposition: At high temperatures, this compound decomposes to form magnesium oxide (MgO) and carbon dioxide (CO2).
Precipitation: In aqueous solutions, it can precipitate unwanted substances by neutralizing charged particles.
Common Reagents and Conditions
Acids: Hydrochloric acid (HCl) and sulfuric acid (H2SO4) are commonly used to react with this compound.
Temperature: Decomposition typically occurs at elevated temperatures, around 350°C for anhydrous forms.
Major Products
Magnesium Salts: Reaction with acids produces magnesium chloride (MgCl2) or magnesium sulfate (MgSO4).
Magnesium Oxide: Decomposition results in the formation of MgO.
Applications De Recherche Scientifique
Magnesiumcarbonatehydroxide has a wide range of applications in scientific research, including:
Biology: Its ability to neutralize acids makes it useful in biological studies involving pH regulation.
Medicine: It is used as an antacid for the symptomatic relief of heartburn, indigestion, and upset stomach.
Industry: The compound is employed in water treatment processes to remove impurities and stabilize pH levels.
Mécanisme D'action
The mechanism of action of magnesiumcarbonatehydroxide is primarily defined by its chemical structure and interactions with other substances. When introduced into a solution, its ions dissociate, leading to a series of chemical reactions. The hydroxide ions (OH-) play a crucial role in neutralizing acids, which is fundamental in many industrial processes .
In environmental applications, this compound reacts with carbon dioxide to form magnesium carbonate, aiding in CO2 sequestration . This reaction is significant in environmental management and the fight against climate change.
Comparaison Avec Des Composés Similaires
Magnesiumcarbonatehydroxide can be compared with other magnesium compounds, such as:
Magnesium Carbonate (MgCO3): Unlike this compound, magnesium carbonate is an anhydrous salt that is less soluble in water.
Magnesium Hydroxide (Mg(OH)2):
Magnesium Oxide (MgO): This compound is used as a refractory material and in the production of magnesium metal.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties, including stability, reactivity, and solubility, make it an invaluable asset in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action allows for the development of innovative applications that harness its full potential.
Propriétés
IUPAC Name |
pentamagnesium;tetracarbonate;dihydroxide;pentahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CH2O3.5Mg.7H2O/c4*2-1(3)4;;;;;;;;;;;;/h4*(H2,2,3,4);;;;;;7*1H2/q;;;;5*+2;;;;;;;/p-10 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKPPTNZIUYFJR-UHFFFAOYSA-D |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Mg5O19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![zinc;1-sulfanyl-N-[2-[[sulfanyl(sulfido)methylidene]amino]propyl]methanimidothioate](/img/structure/B7801890.png)












